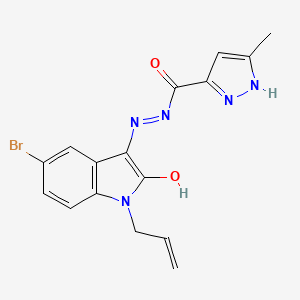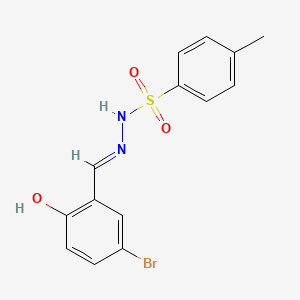![molecular formula C17H17F2NO2S B6126254 1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6126254.png)
1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine, also known as DFP-10825, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrrolidine compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and analgesic properties. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential use in the treatment of various diseases, which makes it a promising candidate for further research. However, there are also limitations to its use in lab experiments. It may have potential side effects that need to be carefully monitored, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine. One potential direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine can be synthesized using a multi-step process involving the reaction of 2,5-difluorobenzene sulfonyl chloride with 3-methylphenyl magnesium bromide followed by the addition of pyrrolidine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-2-(3-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c1-12-4-2-5-13(10-12)16-6-3-9-20(16)23(21,22)17-11-14(18)7-8-15(17)19/h2,4-5,7-8,10-11,16H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBGETKPJXJSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorobenzenesulfonyl)-2-(3-methylphenyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6126177.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6126182.png)
![N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6126191.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6126206.png)

![6-phenyl-3-[(4-phenyl-1-azepanyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6126216.png)
![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)
![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)

![1-(3-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6126266.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide](/img/structure/B6126269.png)